![molecular formula C20H23N3O3 B2631366 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea CAS No. 1203153-28-9](/img/structure/B2631366.png)
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea
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Description
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea, also known as MTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MTU is a urea derivative that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Tetrahydroquinolines in Therapeutics
Tetrahydroquinoline derivatives are recognized for their therapeutic potentials, including anticancer, antimalarial, and central nervous system (CNS) activities. They form part of a 'privileged scaffold' in medicinal chemistry, suggesting their structural importance in drug discovery. The therapeutic versatility of tetrahydroquinolines, ranging from cancer treatment to potential applications in infectious diseases such as malaria, tuberculosis, and HIV, underscores the significance of this scaffold in the development of new medications (Singh & Shah, 2017).
Urea in Drug Design
Urea derivatives play a critical role in drug design due to their unique hydrogen bonding capabilities. They are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. Various biological targets, including kinases, NAMPT, and soluble epoxide hydrolases, have been modulated by urea derivatives, highlighting the functional group's importance in medicinal chemistry (Jagtap et al., 2017).
Methoxyacetyl Group in Biological Systems
While direct studies on methoxyacetyl group applications were not identified, compounds containing methoxy groups have been studied for their biological activities, including enzyme inhibition and modulation of biological pathways. For instance, methoxyacetate (MAA) exhibits teratogenic and testicular toxicity through mechanisms involving histone deacetylase inhibition, suggesting the methoxy group's role in influencing biological functions through epigenetic pathways (Yamazoe et al., 2015).
properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-5-8-16(9-6-14)21-20(25)22-17-10-7-15-4-3-11-23(18(15)12-17)19(24)13-26-2/h5-10,12H,3-4,11,13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYYSCJGLUILQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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